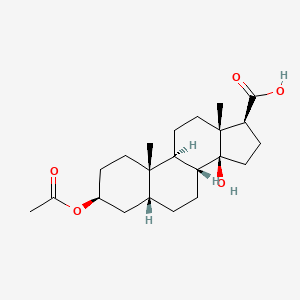
(3|A,5|A,14|A,17|A)-3-(acetyloxy)-14-hydroxyandrostane-17-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androstane-17-carboxylic acid, 3-(acetyloxy)-14-hydroxy-, (3beta,5beta,14beta,17beta)- (9CI) is a complex organic compound belonging to the class of androstane derivatives These compounds are characterized by their steroidal structure, which is a common framework in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Androstane-17-carboxylic acid, 3-(acetyloxy)-14-hydroxy-, (3beta,5beta,14beta,17beta)- typically involves multi-step organic reactions. The starting material is often a simpler androstane derivative, which undergoes a series of functional group transformations. Key steps may include:
Hydroxylation: Introduction of the hydroxy group at the 14th position.
Acetylation: Addition of the acetyloxy group at the 3rd position.
Carboxylation: Formation of the carboxylic acid group at the 17th position.
These reactions require specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve continuous flow processes to enhance reaction efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Androstane-17-carboxylic acid, 3-(acetyloxy)-14-hydroxy-, (3beta,5beta,14beta,17beta)- can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetyloxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may produce a primary alcohol.
Wissenschaftliche Forschungsanwendungen
Androstane-17-carboxylic acid, 3-(acetyloxy)-14-hydroxy-, (3beta,5beta,14beta,17beta)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of pharmaceuticals and other biologically active molecules.
Wirkmechanismus
The mechanism of action of Androstane-17-carboxylic acid, 3-(acetyloxy)-14-hydroxy-, (3beta,5beta,14beta,17beta)- involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating gene expression and influencing cellular functions. Additionally, its functional groups allow it to participate in various biochemical reactions, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Androstane-17-carboxylic acid, 3-oxo-, methyl ester
- Androstane-17-carboxylic acid, 14-amino-3-[(6-deoxy-a-L-mannopyranosyl)oxy]-, methyl ester, hydrochloride
Uniqueness
Compared to similar compounds, Androstane-17-carboxylic acid, 3-(acetyloxy)-14-hydroxy-, (3beta,5beta,14beta,17beta)- is unique due to its specific combination of functional groups. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
10204-66-7 |
|---|---|
Molekularformel |
C22H34O5 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
(3S,5R,8R,9S,10S,13R,14S,17S)-3-acetyloxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C22H34O5/c1-13(23)27-15-6-9-20(2)14(12-15)4-5-17-16(20)7-10-21(3)18(19(24)25)8-11-22(17,21)26/h14-18,26H,4-12H2,1-3H3,(H,24,25)/t14-,15+,16+,17-,18-,20+,21-,22+/m1/s1 |
InChI-Schlüssel |
DVBRYBUUEALGJL-PRCZZKRQSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C(=O)O)O)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4C(=O)O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14073741.png)
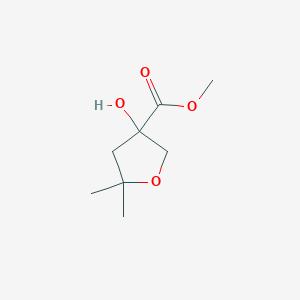

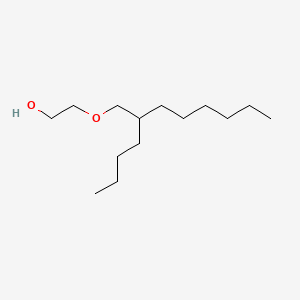
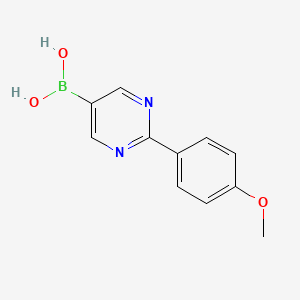
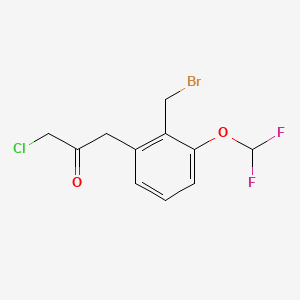

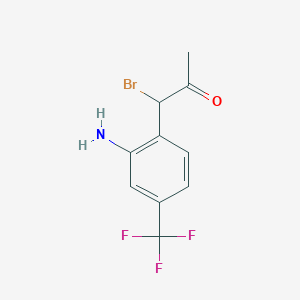

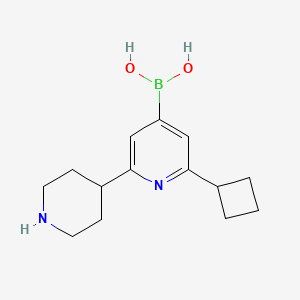
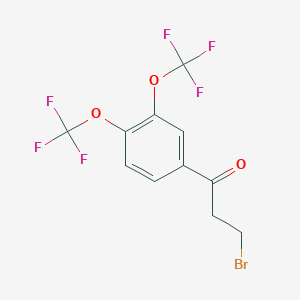
![methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14073831.png)


